4-Amino-3-chloro-2,5,6-trifluoropyridine

概述

描述

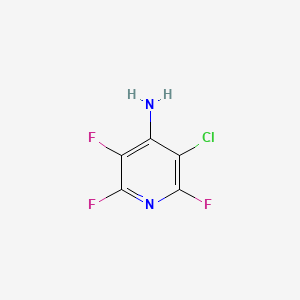

4-Amino-3-chloro-2,5,6-trifluoropyridine is a chemical compound with the molecular formula C5H2ClF3N2 and a molecular weight of 182.53 g/mol This compound is characterized by the presence of an amino group, a chlorine atom, and three fluorine atoms attached to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: 4-Amino-3-chloro-2,5,6-trifluoropyridine can be synthesized from pentachloropyridine through a series of substitution reactions. The process involves the selective replacement of chlorine atoms with fluorine and amino groups under controlled conditions . The reaction typically requires the use of ammonia and fluorinating agents such as hydrogen fluoride or other fluorine sources.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: 4-Amino-3-chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound is frequently used as a precursor in synthesizing more complex organic molecules, particularly in the development of fluorinated compounds. Its unique substitution pattern allows for various chemical transformations .

Biology

- Biochemical Interactions : 4-Amino-3-chloro-2,5,6-trifluoropyridine interacts with enzymes and proteins, influencing their activity. It has been shown to modulate the function of proteases and kinases by binding to their active sites . This property makes it valuable for studying enzyme mechanisms and protein-ligand interactions.

Medicine

- Potential Pharmaceutical Applications : Research is ongoing to explore its role as an intermediate in drug synthesis or as an active pharmaceutical ingredient. Its ability to inhibit specific kinases suggests potential therapeutic applications in treating diseases such as cancer .

Industry

- Agrochemicals and Dyes : The compound is utilized in developing agrochemicals and dyes due to its stability and reactivity. Its fluorinated nature often imparts desirable properties to industrial products .

Case Study 1: Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties by inhibiting key enzymes involved in cancer progression. For example, studies have shown that certain derivatives can inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various cancer signaling pathways .

Case Study 2: Enzyme Inhibition

A study demonstrated that this compound significantly inhibits specific proteases at varying concentrations. This inhibition was dose-dependent, highlighting the compound's potential as a therapeutic agent targeting protease-mediated diseases .

作用机制

The mechanism of action of 4-Amino-3-chloro-2,5,6-trifluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

- 2-Amino-4-chloro-3,5,6-trifluoropyridine

- 5-Chloro-2,4,6-trifluoropyrimidine

Comparison: 4-Amino-3-chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

生物活性

4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS Number: 2693-57-4) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its trifluoromethyl groups and amino and chloro substituents, which contribute to its biochemical interactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, significantly influencing their activity. The trifluoromethyl groups enhance its binding affinity to hydrophobic pockets within proteins. This property makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. The compound has been observed to interact with proteases and kinases, often binding to their active sites and modulating catalytic functions.

Cellular Effects

The compound's influence extends to cellular processes such as signaling pathways, gene expression, and metabolism. Research indicates that this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thus altering metabolic pathway flux depending on cell type and concentration used.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Binding : The compound can bind to specific biomolecules such as enzymes and receptors, altering their conformation and activity. For example, it may inhibit certain kinases by occupying ATP-binding sites.

- Gene Expression Modulation : By interacting with transcription factors and regulatory proteins, it influences gene expression patterns.

- Metabolic Interactions : It undergoes phase I and phase II metabolic reactions (e.g., oxidation and conjugation), affecting its pharmacokinetic profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for understanding its long-term effects on cellular functions. Studies have shown that while the compound remains stable under standard conditions, prolonged exposure can lead to gradual degradation. This stability allows for sustained effects on cellular processes over time.

Metabolic Pathways

Understanding the metabolic pathways involving this compound is essential for predicting its behavior in biological systems. The compound interacts with various enzymes that facilitate its biotransformation and clearance from the body. These pathways influence both its activity and potential toxicity.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters and binding proteins. Its localization in different cellular compartments affects its pharmacodynamics and therapeutic potential. The compound may be actively transported or passively diffused across cell membranes, influencing its distribution and biological activity.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in cancer progression. The structural characteristics of this compound suggest it may possess similar inhibitory effects on GSK-3 or other kinases involved in cancer signaling pathways .

Case Study 2: Enzyme Inhibition

A study focused on the interaction of this compound with specific proteases demonstrated significant inhibition at varying concentrations. This inhibition was dose-dependent and highlighted the potential of this compound as a therapeutic agent targeting protease-mediated diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-chloro-2,5,6-trifluoropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and amination of fluorinated pyridine precursors. For example, thermal substitution reactions using azide intermediates (e.g., 4-azido-3-chloro-2,5,6-trifluoro-pyridine) have been reported, where controlled heating (80–120°C) in inert solvents like THF or DMF yields the target amine . Key factors include:

- Catalyst selection : Transition-metal catalysts (e.g., CuI) improve regioselectivity.

- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution rates.

- Temperature control : Excess heat (>150°C) may lead to decomposition, reducing purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Use NMR to confirm fluorination patterns (δ = -60 to -150 ppm for CF groups) .

- HPLC-MS : Detect trace impurities (<0.5%) with reverse-phase C18 columns and ESI+ ionization .

- Elemental analysis : Verify stoichiometry (e.g., CHClFN) with deviations <0.3% .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard codes : Classified as harmful (Xn) with risks R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) .

- PPE : Use nitrile gloves, FFP3 respirators, and fume hoods for powder handling.

- Decomposition : Avoid strong oxidizers; thermal decomposition releases toxic HF and Cl gases .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution but deactivate it for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., -NH) to facilitate regioselective functionalization .

- Microwave-assisted synthesis : Enhances reaction rates for sluggish transformations (e.g., Buchwald-Hartwig amination) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking studies : Use PubChem-derived 3D structures (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) with software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronegativity (e.g., -F, -Cl) with antimicrobial activity using Hammett σ constants .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-response analysis : Test across a wide concentration range (nM to mM) to identify therapeutic windows .

- Control experiments : Compare with structurally related analogs (e.g., 4-amino-2,3,5,6-tetrafluoropyridine) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

- pH buffering : Stabilize the amine group by maintaining pH 6–8 (prevents protonation-induced hydrolysis) .

- Lyophilization : Formulate as a lyophilized powder to enhance shelf life .

Q. How can researchers leverage the compound’s halogen substituents for derivatization?

Methodological Answer:

- Chlorine displacement : Replace -Cl with -SH or -OR groups via SNAr reactions using NaSH or alkoxides .

- Fluorine retention : Fluorine’s strong C-F bond allows selective functionalization at other positions .

Q. What analytical techniques quantify trace degradation products in long-term stability studies?

Methodological Answer:

- GC-MS with headspace sampling : Detect volatile degradation byproducts (e.g., HF, chlorinated fragments) .

- Stability-indicating HPLC : Use gradient elution (ACN/HO with 0.1% TFA) to separate degradation peaks .

Q. How do steric and electronic factors affect crystallization for X-ray diffraction studies?

Methodological Answer:

属性

IUPAC Name |

3-chloro-2,5,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGMBUFHHBUVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392952 | |

| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-57-4 | |

| Record name | 4-Amino-3-chloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chloro-2,5,6-trifluoro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。